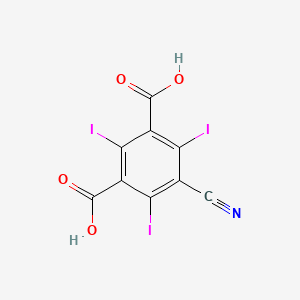

5-Cyano-2,4,6-triiodoisophthalic acid

描述

Context of Polyhalogenated Aromatic Carboxylic Acids in Chemical Research

Polyhalogenated aromatic carboxylic acids represent a significant class of compounds in organic chemistry. The introduction of halogen atoms onto an aromatic ring bearing carboxylic acid groups can dramatically alter the acidity, reactivity, and solid-state architecture of the parent molecule. These modifications are leveraged in the design of new materials, pharmaceuticals, and supramolecular assemblies. The interplay between the electron-withdrawing nature of the halogens and the carboxyl groups can lead to unique electronic and structural properties.

Significance of Triiodoisophthalic Acid Derivatives in Supramolecular Chemistry and Materials Science

Derivatives of triiodoisophthalic acid have garnered attention in the fields of supramolecular chemistry and materials science. The rigid backbone of the isophthalic acid moiety, combined with the three bulky iodine substituents, provides a well-defined scaffold for constructing extended networks. The iodine atoms can act as halogen bond donors, directing the assembly of molecules into predictable one-, two-, or three-dimensional structures. This has implications for the development of novel crystalline materials, metal-organic frameworks (MOFs), and other functional materials with tailored properties. While much of the existing research focuses on the 5-amino derivative, the principles of supramolecular assembly can be extended to other analogues.

Academic Research Focus on 5-Cyano-2,4,6-triiodoisophthalic Acid and its Analogues

Direct academic research on this compound is not extensively documented in publicly available literature. Its CAS number is 73511-89-4. General information suggests its potential application as a contrast agent in medical imaging, a field where iodinated compounds are prevalent due to their ability to absorb X-rays. ontosight.ai The chemical structure, featuring a benzoic acid backbone with three iodine atoms and a cyano group, makes it highly radiopaque. ontosight.ai

The synthesis and detailed characterization of this compound are not well-described in peer-reviewed journals. However, knowledge of the synthesis of its close analogue, 5-amino-2,4,6-triiodoisophthalic acid, can offer insights into potential synthetic routes. The synthesis of the amino derivative often involves the iodination of 5-aminoisophthalic acid. A similar strategy, starting from a cyanated isophthalic acid precursor, could hypothetically be employed.

The focus of academic research has predominantly been on the 5-amino analogue, which serves as a versatile building block for more complex molecules, including non-ionic X-ray contrast media. Studies on 5-amino-2,4,6-triiodoisophthalic acid have detailed its crystal structure and its ability to form extensive hydrogen-bonding networks. researchgate.net Furthermore, its derivatives have been explored for their utility in supramolecular chemistry, where the amino group can be further functionalized to tune the electronic and steric properties of the molecule, influencing the formation of self-assembled structures. chemrxiv.org

While specific research findings on the supramolecular behavior or materials science applications of this compound are scarce, the presence of the cyano group in place of the amino group would be expected to alter its properties significantly. The cyano group is a strong electron-withdrawing group and can participate in different types of non-covalent interactions compared to the amino group, potentially leading to novel supramolecular architectures. The exploration of such analogues remains an open area for future academic investigation.

Structure

3D Structure

属性

CAS 编号 |

73511-89-4 |

|---|---|

分子式 |

C9H2I3NO4 |

分子量 |

568.83 g/mol |

IUPAC 名称 |

5-cyano-2,4,6-triiodobenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C9H2I3NO4/c10-5-2(1-13)6(11)4(9(16)17)7(12)3(5)8(14)15/h(H,14,15)(H,16,17) |

InChI 键 |

DAMMTPUDAGMEIL-UHFFFAOYSA-N |

规范 SMILES |

C(#N)C1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Routes

Precursor Synthesis: 5-Amino-2,4,6-triiodoisophthalic Acid

The introduction of three iodine atoms onto the aromatic ring of 5-aminoisophthalic acid is a critical transformation. Various strategies have been developed to achieve this tri-iodination efficiently.

Several methods for the electrophilic iodination of 5-aminoisophthalic acid have been reported, utilizing different combinations of iodine sources and activators.

One effective method involves reacting 5-aminoisophthalic acid with an iodide salt and dimethyl sulfoxide (B87167) (DMSO) in an acidic environment. google.com A typical procedure uses potassium iodide (KI), DMSO, and hydrochloric acid (HCl). google.com The reaction is generally heated to reflux for an extended period, often around 16 hours, to ensure complete tri-iodination. google.com

Another widely used strategy employs potassium iodate (B108269) (KIO3) as an oxidizing agent in conjunction with an iodine source. In one example, 5-aminoisophthalic acid is treated with potassium iodate and potassium iodide in a hydrochloric acid solution. patsnap.com The iodinating agent solution is added to the substrate at around 30°C, and the mixture is then heated to 80°C for approximately 10 hours. patsnap.com Alternatively, a combination of molecular iodine (I2) and iodic acid (HIO3) in an aqueous solution acidified with sulfuric acid can be used. chemicalbook.com In this process, the reaction mixture is heated to around 72°C for several hours. chemicalbook.com

The table below summarizes various reported reaction conditions for the synthesis of 5-amino-2,4,6-triiodoisophthalic acid.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 5-Aminoisophthalic acid | KI, DMSO, HCl | Water | Reflux | 16 h | - | google.com |

| 5-Aminoisophthalic acid | KIO3, KI, HCl | Water | 30°C then 80°C | 13 h | 76.7% | patsnap.com |

| 5-Aminoisophthalic acid | I2, HIO3, H2SO4 | Water | 72°C | 6.2 h | 82.6% | chemicalbook.com |

| 5-Aminoisophthalic acid | KIO3, H2SO4 | Water | 70-75°C | 5 h | 95.3% | chemicalbook.com |

| 5-Aminoisophthalic acid | ICl | - | 90°C | 3 h | 76.2% | researchgate.net |

The choice of solvent and the maintenance of a strongly acidic environment are crucial for the success of the iodination reaction. Water is frequently employed as the solvent, which is advantageous due to its low cost and minimal environmental impact. google.com The reaction can also be performed in C1-C6 alcohol solvents or a mixture of water and alcohol. google.com

A low pH is essential for the reaction to proceed effectively. The acidification of the reaction mixture, typically to a pH of 1 or lower, is achieved using strong acids such as hydrochloric acid or sulfuric acid. google.comchemicalbook.com Under these acidic conditions, the starting material, 5-aminoisophthalic acid, is often present as a suspension rather than a fully dissolved species. google.com The reaction proceeds effectively in this heterogeneous mixture, with the product precipitating out of the solution as it is formed.

Following the reaction, the crude 5-amino-2,4,6-triiodoisophthalic acid is typically isolated by filtration. The solid product is then washed, often with water, to remove residual acids and salts. chemicalbook.com Further purification can be achieved by dissolving the crude product in an alkaline solution, such as aqueous potassium hydroxide (B78521) (KOH), and treating it with activated carbon to remove colored impurities. google.com The purified product is then re-precipitated by acidifying the solution, followed by filtration, washing, and drying. google.com

The yields for this synthetic step are generally high, though they can vary depending on the specific methodology employed. Reported yields often range from approximately 76% to over 95%. researchgate.netpatsnap.comchemicalbook.com High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the final product, which can exceed 99.9% in optimized procedures. chemicalbook.com

Iodination Strategies for 5-Aminoisophthalic Acid

Synthesis of 5-Cyano-2,4,6-triiodoisophthalic Acid and its Activated Derivatives

With the precursor in hand, the next stage involves the chemical modification of the 5-amino group to introduce the desired cyano functionality. Additionally, the carboxylic acid groups can be converted into more reactive forms, known as activated derivatives, to facilitate further reactions.

The conversion of the 5-amino group of 5-amino-2,4,6-triiodoisophthalic acid to a cyano group is most classically accomplished via the Sandmeyer reaction. nih.gov This well-established method provides a reliable route for transforming an aromatic amine into an aromatic nitrile. nih.gov The reaction proceeds in two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or H2SO4) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt intermediate.

Cyanation: The resulting diazonium salt solution is then added to a solution of a cyanide salt, typically copper(I) cyanide (CuCN). The copper catalyst facilitates the displacement of the diazonium group by a cyanide ion, yielding the aromatic nitrile, this compound.

While the Sandmeyer reaction is the most direct approach, other modern methods for aromatic cyanation exist, such as transition-metal-catalyzed cross-coupling reactions. These methods, often employing palladium or nickel catalysts, can also be used to convert aryl halides or other precursors to aryl nitriles. nih.gov However, for a substrate already possessing an amino group, the Sandmeyer reaction remains a highly practical and efficient choice.

In a related context, the carboxylic acid groups of 5-amino-2,4,6-triiodoisophthalic acid can be "activated" by converting them into acid chlorides. This is achieved by reacting the acid with a chlorinating agent like thionyl chloride or phosgene (B1210022), often in the presence of a catalyst. patsnap.comgoogle.comnih.gov This produces 5-amino-2,4,6-triiodoisophthaloyl dichloride, a more reactive derivative useful for synthesizing amides and esters. patsnap.comgoogle.com Similarly, the 5-amino group itself can be derivatized, for instance, by reaction with phosgene or a phosgene equivalent to form an isocyanate, which is a key intermediate for producing urea (B33335) derivatives. chemrxiv.orgresearchgate.net

Preparation of this compound Dichloride as a Key Intermediate

For many applications, particularly in the synthesis of amides or esters, the carboxylic acid groups of this compound must be converted into a more reactive functional group. The corresponding acid dichloride is a key intermediate for this purpose, as acyl chlorides are highly reactive towards nucleophiles. libretexts.org

The conversion of carboxylic acids to acyl chlorides is a standard transformation in organic synthesis. orgoreview.com Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. libretexts.orgyoutube.com The reaction involves treating this compound with an excess of thionyl chloride, often in an inert solvent.

The mechanism involves the carboxylic acid's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. chemtube3d.com This forms a highly reactive chlorosulfite intermediate, which readily undergoes nucleophilic attack by a chloride ion. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are removed from the reaction mixture. chemtube3d.com A patent describing the synthesis of the analogous 5-amino-2,4,6-triiodoisophthalic acid dichloride specifies using 2 to 6 moles of thionyl chloride per mole of the starting acid. google.com

The efficiency of the chlorination reaction with thionyl chloride can be significantly improved by the use of catalysts. A process for preparing the analogous 5-amino-2,4,6-triiodoisophthalic acid dichloride has been developed that utilizes catalytic amounts of a tetraalkylammonium salt. google.comnih.gov These salts, such as those with the general formula R₄N⁺X⁻ where the total number of carbon atoms is greater than 16, serve as phase-transfer catalysts. nih.gov

In this enhanced procedure, the tetraalkylammonium salt is added to a suspension of the starting acid in a suitable solvent. google.com Upon heating, thionyl chloride is added dropwise. The catalyst facilitates the reaction, leading to higher yields and a purer product that can be crystallized directly from the reaction mixture by the addition of water. googleapis.com This catalytic approach offers a more efficient and cleaner conversion to the key acid dichloride intermediate. googleapis.com

Green Chemistry and Mechanochemical Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods, often referred to as green chemistry. These approaches aim to reduce waste, eliminate the use of hazardous solvents, and improve energy efficiency.

Solvent-Free or Reduced-Solvent Reaction Conditions

Recent advancements have demonstrated the feasibility of applying green chemistry principles to reactions relevant to the synthesis of this compound and its intermediates.

Mechanochemical Sandmeyer Reaction: The Sandmeyer reaction, crucial for introducing the cyano group, traditionally uses large volumes of solvent. acs.org A transformative, solvent-minimized approach utilizes mechanochemistry, where mechanical energy from ball milling is used to drive the reaction. acs.org Recent research has shown that a mechanoredox system using piezoelectric materials like barium titanate (BaTiO₃) can activate aryl diazonium salts for halogenation under ball milling conditions, eliminating the need for metal catalysts and significantly reducing solvent use. acs.orgacs.org This solid-state radical transformation represents a sustainable alternative to conventional methods. acs.org

Solvent-Free Chlorination: While the chlorination with thionyl chloride is effective, it often uses excess reagent and requires purification to remove it. Green approaches to acyl chloride synthesis focus on minimizing waste. One strategy involves using catalytic amounts of reagents where possible. Although specific solvent-free methods for the chlorination of this particular triiodinated acid are not detailed, the general principles of green chemistry would favor high-conversion catalytic methods that minimize the need for excess reagents and solvent-intensive purification steps. pjoes.com

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Reaction Step | Traditional Method | Green/Mechanochemical Approach | Advantages of Green Approach |

| Cyanation (Sandmeyer) | Diazotization in aqueous acid, followed by reaction with CuCN in solution. jk-sci.com | Piezoelectric-driven ball milling with minimal solvent. acs.orgacs.org | Reduced solvent waste, catalyst-free potential, operational simplicity. acs.org |

| Acyl Chloride Formation | Reaction with excess thionyl chloride in an inert solvent. google.com | Use of catalytic enhancers (e.g., tetraalkylammonium salts) to improve efficiency and reduce waste. google.comnih.gov | Higher yields, purer product, simplified workup, reduced reagent consumption. googleapis.com |

Comparative Analysis of Mechanochemical vs. Traditional Syntheses

Traditional Synthesis Route for Structurally Similar Compounds

The conventional industrial synthesis of compounds like 5-amino-2,4,6-triiodoisophthalic acid is a multi-step process performed in solution. researchgate.net This process typically begins with isophthalic acid and involves the following key stages:

Nitration: Isophthalic acid is nitrated to form 5-nitroisophthalic acid, usually with a mixture of concentrated sulfuric and nitric acids. researchgate.net

Reduction: The nitro group is then reduced to an amino group, yielding 5-aminoisophthalic acid. This step often employs reducing agents like iron in an acidic medium. researchgate.net

Iodination: The aromatic ring is subsequently tri-iodinated to produce 5-amino-2,4,6-triiodoisophthalic acid. This electrophilic substitution is a critical step and can be achieved using various iodinating agents, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent like iodic acid (HIO₃), in a suitable solvent. researchgate.netgoogle.com

This traditional, solution-based approach, while well-established, is characterized by the use of large volumes of hazardous solvents and corrosive reagents, multi-step procedures that can be time-consuming, and the generation of significant chemical waste, which presents environmental and economic challenges. rsc.orgmdpi.com

Proposed Traditional Synthesis of this compound

To obtain the target compound, this compound, the amino group of the tri-iodinated intermediate would be converted to a cyano group. The most probable method for this transformation is the Sandmeyer reaction . wikipedia.orgnumberanalytics.com This reaction involves:

Diazotization: The primary aromatic amine (5-amino-2,4,6-triiodoisophthalic acid) is treated with a nitrous acid source (e.g., sodium nitrite and a strong acid) at low temperatures (typically 0–5 °C) to form a diazonium salt. numberanalytics.com

Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide group, yielding the final product. wikipedia.org

This entire proposed route for the cyano-derivative remains within the framework of traditional solution-phase chemistry, inheriting its associated drawbacks.

Mechanochemical Synthesis: An Emerging Alternative

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., ball milling), offers a promising green alternative to traditional solution-based methods. rsc.org While a full mechanochemical route for this compound has not been reported, research on the synthesis of Iopamidol, a non-ionic X-ray contrast agent derived from 5-amino-2,4,6-triiodoisophthalic acid, provides valuable insights.

A key study demonstrated a mechanochemical approach for the final amidation step in the Iopamidol synthesis. This research highlights the significant advantages of mechanochemistry:

Solvent Reduction: Mechanochemical methods, particularly neat (solvent-free) or liquid-assisted grinding (LAG), drastically reduce or eliminate the need for bulk, often toxic and high-boiling, solvents like N,N-dimethylacetamide (DMAc).

Use of Safer Solvents: When a liquid is required for grinding, mechanochemistry allows for the use of safer, more environmentally benign solvents.

Process Intensification: Reactions performed via ball milling are often significantly faster and more efficient than their solution-based counterparts.

Improved Yields: The mechanochemical synthesis of the Iopamidol precursor resulted in higher yields compared to conventional methods.

Comparative Data Table

The following table provides a comparative overview of the two synthetic methodologies, drawing on data from the synthesis of 5-amino-2,4,6-triiodoisophthalic acid and its derivatives.

| Feature | Traditional Solution-Based Synthesis | Mechanochemical Synthesis (Projected/Inferred) |

| Reaction Media | Large volumes of organic solvents (e.g., H₂SO₄, H₂O, CH₃CN) researchgate.net | Solvent-free or minimal use of safer solvents (Liquid-Assisted Grinding) |

| Reagents | Corrosive acids, hazardous iodinating agents, metal catalysts (e.g., CuCN for Sandmeyer) researchgate.netwikipedia.org | Often uses solid-state reagents, potentially reducing hazardous waste streams |

| Reaction Time | Multi-step processes can take many hours to days researchgate.net | Generally faster reaction times, often completed in minutes to a few hours |

| Energy Consumption | Requires heating and/or cooling for extended periods | Can often be performed at room temperature, though some heating may be used |

| Waste Generation | Significant generation of solvent and reagent waste | Drastically reduced waste, aligning with green chemistry principles rsc.org |

| Yield | Variable, with potential losses at each of the multiple steps researchgate.net | Potentially higher overall yields due to fewer steps and increased efficiency |

| Scalability | Well-established for large-scale industrial production | Emerging technology with developing scalability for pharmaceutical production |

Lack of Crystallographic Data for this compound Prevents Detailed Structural Analysis

A thorough investigation of scientific literature and crystallographic databases reveals a significant gap in the available structural data for the chemical compound this compound. Despite extensive searches, no single-crystal X-ray diffraction data has been publicly reported for this specific molecule. This absence of crystallographic information makes it impossible to provide a detailed and accurate analysis of its solid-state structure, molecular conformation, and supramolecular assembly as requested.

The user's specific and strict outline requires a deep dive into the crystallographic and supramolecular aspects of this compound, including:

Crystallographic and Supramolecular Assembly Principles

Intermolecular Interactions Driving Supramolecular Architecture:A detailed analysis of hydrogen bonding and the formation of specific motifs is entirely dependent on having the crystal structure.

Hydrogen Bonding Networks (O-H⋯O, N-H⋯O, and O-H⋯N):The presence and geometry of such interactions cannot be confirmed or described.

Formation of Dimeric, Chain, and Three-Dimensional Network Motifs (e.g., R2²(14), R2²(16) rings):Identification of these specific motifs is not possible without the underlying crystallographic data.

While research exists on closely related analogues, such as 5-Amino-2,4,6-triiodoisophthalic acid, and some derivatives, the user's instructions strictly forbid the inclusion of information not pertaining solely to 5-Cyano-2,4,6-triiodoisophthalic acid. Extrapolating from these related compounds would be speculative and would violate the core requirement of scientific accuracy for the specified subject.

Therefore, until the crystal structure of this compound is determined and published, a scientifically rigorous article adhering to the provided outline cannot be generated.

Based on the conducted searches, there is no specific information available for the compound “this compound” that would allow for the creation of the requested article. The search results primarily contain data for a different compound, "5-Amino-2,4,6-triiodoisophthalic acid," and its derivatives.

One search result was found for a more complex, related molecule, "5-[2-(dicyanomethylidene)hydrazin-1-yl]-2,4,6-triiodoisophthalic acid," which is not the compound specified in the request. nih.gov

Due to the strict instruction to focus solely on "this compound" and the lack of available data for this specific molecule, it is not possible to generate the article according to the provided outline and content requirements.

Halogen Bonding Interactions

Quantitative Analysis of Intermolecular Contacts via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules.

Interactive Data Table: Illustrative Contributions of Intermolecular Contacts

The following table is a hypothetical representation of what a deconvolution of contact contributions for this compound might look like, based on analyses of similar halogenated aromatic compounds. Specific experimental data for the title compound is not currently available.

| Intermolecular Contact | Percentage Contribution (%) |

| I···I/I···(Ring) | 35 |

| O···H | 25 |

| C···H | 15 |

| H···H | 10 |

| N···I/N···O | 8 |

| Other | 7 |

Hirshfeld surfaces can be mapped with various properties to visually represent intermolecular contacts. For instance, the d_norm property, which is a normalized contact distance, highlights regions of significant intermolecular interactions. Red spots on the d_norm surface indicate close contacts, such as strong hydrogen or halogen bonds, providing an intuitive visual guide to the most important interactions in the crystal packing. These visual aids are invaluable for understanding the forces that drive the formation of the supramolecular architecture.

Further experimental and computational studies are required to generate the specific Hirshfeld surface analyses and 2D fingerprint plots for this compound, which will be instrumental in unlocking a deeper understanding of its solid-state behavior and guiding its potential applications.

Based on a comprehensive search of available scientific literature, there is no information regarding the coordination chemistry or metal-organic framework (MOF) engineering of the specific compound This compound . The detailed outline provided, including topics such as the role of N-donor auxiliary ligands, specific metal-ligand coordination modes, and the formation of helical or zeotype network structures, does not correspond to any published research on this molecule.

Extensive research exists for a structurally similar compound, 5-Amino-2,4,6-triiodoisophthalic acid , which has been used to construct various coordination polymers and MOFs with features that align with the requested outline. However, due to the strict requirement to focus solely on this compound, an article conforming to the provided structure and topics cannot be generated.

Coordination Chemistry and Metal Organic Framework Mof Engineering

Crystalline Architectures and Network Topologies

Chiral Framework Design and Properties

The generation of chirality in MOFs is a significant goal for applications in enantioselective separations, catalysis, and sensing. While direct synthesis using chiral ligands is a common strategy, the use of achiral ligands like 5-amino-2,4,6-triiodoisophthalic acid (H₂ATIBDC) has also led to the formation of chiral frameworks.

In the absence of auxiliary ligands, the reaction of lead(II) nitrate (B79036) with H₂ATIBDC yields an interesting chiral three-dimensional (3D) network, [Pb(ATIBDC)] (Complex 3 ). rsc.org This complex crystallizes in the chiral space group P3₁, demonstrating that chirality can arise from the spontaneous resolution of achiral components during crystal growth. rsc.org The structure possesses a 3D honeycomb-like architecture built from one-dimensional Pb(II)-carboxylate-bridged helical chains with a 3₁ helix. rsc.org This spontaneous formation of a chiral structure from an achiral ligand highlights the significant role of the ligand's geometry and the coordination preferences of the metal ion in directing the final supramolecular assembly.

Table 1: Crystallographic Data for Chiral Framework [Pb(ATIBDC)]

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₂I₃NO₄Pb |

| Crystal System | Trigonal |

| Space Group | P3₁ |

| a (Å) | 12.118(2) |

| c (Å) | 6.545(2) |

| V (ų) | 834.1(3) |

Data sourced from a study on lead(II) complexes. rsc.org

Dynamic Properties of Coordination Polymers and MOFs

Dynamic MOFs, or "soft porous crystals," that can respond to external stimuli such as guest molecules are of great interest for applications in sensing, drug delivery, and gas storage. Frameworks based on the 5-amino-2,4,6-triiodoisophthalic acid ligand have been shown to exhibit remarkable dynamic properties, including reversible guest adsorption and large-scale structural transformations.

Reversible Guest Adsorption/Desorption Phenomena (e.g., Water Molecules)

A one-dimensional coordination polymer, [Pb(ATIBDC)(bipy)(H₂O)]·3H₂O (Complex 1 ), synthesized using 2,2′-bipyridine (bipy) as an auxiliary ligand, demonstrates the ability to reversibly adsorb and desorb water molecules. rsc.org In this structure, 1D helical chains are linked into a 3D supramolecular framework through hydrogen bonding and π-π stacking interactions, creating 1D channels. rsc.org Within these channels, a 1D hydrogen-bonded helical water chain is present. rsc.org

The framework exhibits significant stability, and the guest water molecules can be removed by heating without compromising the structural integrity of the main framework. The dehydrated framework can then re-adsorb water molecules from the atmosphere, leading to a recovery of the original crystalline structure. This behavior was confirmed by Thermogravimetric Analysis (TGA) and Powder X-ray Diffraction (PXRD), which showed that the PXRD pattern of the rehydrated sample matched that of the original as-synthesized sample. rsc.org

Framework Transformations: "Recoverable Collapsing" and "Guest-Induced Re-formation"

The same lead(II) complex, [Pb(ATIBDC)(bipy)(H₂O)]·3H₂O (Complex 1 ), is a prime example of a framework that undergoes "recoverable collapsing" and "guest-induced re-formation". rsc.org Upon removal of the guest water molecules by heating, the framework undergoes a structural transformation, or "collapsing," to a more compact phase. This change is reversible, as the introduction of water vapor induces the framework to "re-form" back to its original, more open structure. rsc.org

This dynamic process is attributed to the flexibility of the supramolecular interactions (hydrogen bonds and π-π stacking) that hold the 1D coordination polymer chains together. The removal of the guest water molecules disrupts this network of non-covalent bonds, causing the chains to rearrange. The subsequent re-introduction of water allows the favorable hydrogen-bonding network to be re-established, driving the transformation back to the initial state. rsc.org This type of responsive behavior is a hallmark of advanced functional materials.

Table 2: Summary of Dynamic Properties for Complex 1

| Property | Observation |

|---|---|

| Guest Adsorption | Reversibly adsorbs and desorbs water molecules. |

| Framework Behavior | Exhibits "recoverable collapsing" upon guest removal. |

| Structural Change | Undergoes "guest-induced re-formation" upon water re-adsorption. |

Findings based on a study of lead(II) coordination polymers. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. Such studies provide fundamental insights into a compound's stability, reactivity, and spectroscopic properties.

Conformation and Energetics of 5-Cyano-2,4,6-triiodoisophthalic Acid

There are no specific DFT studies in the available literature that detail the conformational analysis or energetics of this compound. Research on analogous compounds, such as 5-amino-2,4,6-triiodoisophthalic acid, has shown that the bulky iodine atoms and the functional groups at the 1 and 3 positions cause significant steric hindrance, forcing the carboxylic acid groups to twist out of the plane of the benzene (B151609) ring. A similar non-planar conformation would be expected for the 5-cyano derivative, but dedicated energetic calculations and conformational landscapes have not been published.

Energetic Contributions and Characteristics of Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds)

Detailed computational studies quantifying the energetic contributions of intermolecular interactions for this compound are not present in the scientific literature. The molecule possesses several functional groups capable of forming distinct non-covalent interactions that are crucial for its crystal packing and supramolecular assembly.

Halogen Bonds: The three iodine atoms are potential halogen bond donors, capable of forming strong, directional interactions with electron-donating atoms.

Hydrogen Bonds: The two carboxylic acid groups are classic hydrogen bond donors and acceptors.

Other Interactions: The cyano group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions.

While these interactions are anticipated to play a significant role in the solid-state structure of the compound, their specific geometries and energetic characteristics have not been computationally modeled or quantified.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Supramolecular Assemblies

No published research is available that employs Molecular Dynamics (MD) simulations to study the dynamic behavior of supramolecular assemblies of this compound. MD simulations would be a valuable tool for understanding how these molecules behave in condensed phases or in solution over time, providing insights into the stability of larger assemblies and their dynamic properties.

Crystal Structure Prediction and Validation Methodologies

There are no reports in the literature on the de novo crystal structure prediction of this compound. Furthermore, without experimental crystal structure data, validation of any predicted structures is not possible. Methodologies for crystal structure prediction combine searches for low-energy conformations with calculations of intermolecular interaction energies to identify likely packing arrangements, but this has not been applied to this specific compound in published works.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

A search of scientific databases reveals no Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including this compound. QSPR studies correlate variations in the chemical structure with changes in physical, chemical, or biological properties. While QSAR (a subset of QSPR) has been used to predict the mutagenicity of potential impurities in the synthesis of the related 5-amino analogue, no such predictive modeling for the properties of the 5-cyano compound itself has been documented.

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Chromatographic Separations

No specific methods or data have been published regarding the high-resolution chromatographic separation of 5-Cyano-2,4,6-triiodoisophthalic acid.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/Vis and Mass Spectrometry Detection

There are no documented studies detailing RP-HPLC methods, including column specifications, mobile phase compositions, gradient elution programs, or detector (UV/Vis, MS) settings and results for the analysis of this specific compound.

Ion Chromatography (IC) for Carboxylic Acid Speciation

No research could be found that applies ion chromatography to the analysis or speciation of this compound.

Advanced Mass Spectrometry Techniques

There is an absence of published data on the use of advanced mass spectrometry techniques for the detailed characterization of this compound.

Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS) for Molecular Formula Elucidation

No studies utilizing ESI-FTICR-MS for the molecular formula elucidation of this compound are available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the theoretical exact mass can be calculated, no experimental data from HRMS analyses for this compound has been published to provide empirical validation.

Based on the scientific literature retrieved, there appears to be a discrepancy regarding the chemical compound specified in your request. The available research data predominantly focuses on 5-Amino-2,4,6-triiodoisophthalic acid rather than This compound . These are distinct compounds with different functional groups (an amino [-NH2] group versus a cyano [-CN] group), which significantly alters their chemical properties and analytical signatures.

The provided search results offer extensive analytical details for the amino-substituted compound, including data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, and various synthesis methods. However, there is no specific information available for the cyano-substituted variant within the retrieved sources.

To maintain scientific accuracy and strictly adhere to your request of focusing solely on the specified compound, it is not possible to generate the requested article on "this compound" using data for a different molecule. Extrapolating data from the amino- to the cyano-compound would be scientifically invalid.

Therefore, the following sections cannot be completed as requested due to the lack of available data for "this compound." Should you wish to proceed with an article on 5-Amino-2,4,6-triiodoisophthalic acid , the available data would be sufficient to populate the requested outline.

Future Research Directions and Academic Applications

Rational Design of Highly Iodinated Aromatic Systems with Tunable Intermolecular Interactions

The rational design of highly iodinated aromatic systems is a burgeoning field in supramolecular chemistry. The iodine atoms can participate in halogen bonding, a non-covalent interaction that can be exploited for the construction of ordered molecular assemblies. mdpi.comnih.gov Future research could focus on how the interplay between the halogen bonds from the iodine atoms, hydrogen bonds from the carboxylic acid groups, and dipole-dipole interactions from the cyano group can be used to control the self-assembly of 5-Cyano-2,4,6-triiodoisophthalic acid in the solid state. By systematically varying the crystallization conditions, it may be possible to produce different supramolecular architectures with distinct properties.

Development of Novel Materials Based on Supramolecular Assembly Principles

The ability to form predictable supramolecular structures opens the door to the development of novel materials with tailored functionalities.

The porous structures that could potentially be formed by the self-assembly of this compound might be suitable for gas adsorption applications. The electron-rich nature of the iodinated aromatic ring could lead to specific interactions with certain gas molecules. Furthermore, the cyano groups could be utilized for the development of chemical sensors, where the binding of an analyte to the cyano moiety could induce a measurable change in the material's optical or electronic properties.

The dicarboxylic acid functionality of this compound makes it an ideal candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgacs.orgacs.org The resulting MOFs would possess a high density of iodine atoms lining the pores, which could be advantageous for applications such as the capture of radioactive iodine from nuclear waste streams. researchgate.netcarnegiescience.edu The cyano groups within the MOF structure could also be post-synthetically modified to introduce additional functionalities.

Integration of Computational and Experimental Approaches for Material Discovery

The design and prediction of the properties of materials based on this compound would greatly benefit from an integrated computational and experimental approach. Computational modeling, such as Density Functional Theory (DFT) calculations, could be used to predict the strength and directionality of the intermolecular interactions, guiding the experimental design of supramolecular assemblies and MOFs. researchgate.netrichmond.edu Experimental characterization of the synthesized materials would then provide feedback for the refinement of the computational models.

Exploration of Catalytic Applications of Highly Iodinated Aromatic Systems

Iodoarenes are known to be effective catalysts in a variety of organic reactions. nih.govresearchgate.netacs.orgorganic-chemistry.org The electron-withdrawing nature of the cyano and carboxylic acid groups, combined with the presence of multiple iodine atoms, could imbue this compound with unique catalytic properties. Future research could explore its potential as a catalyst or pre-catalyst in reactions such as oxidations and C-C bond-forming cross-couplings. The steric hindrance provided by the iodine atoms could also lead to interesting regioselective or stereoselective outcomes. researchgate.net

Advanced Characterization of Intermediates and Reaction Pathways

A fundamental understanding of the behavior of this compound in chemical reactions would require the use of advanced characterization techniques. In situ spectroscopic methods could be employed to identify and characterize reactive intermediates, providing insight into the reaction mechanisms. This knowledge would be crucial for the optimization of existing reactions and the development of new synthetic methodologies involving this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-cyano-2,4,6-triiodoisophthalic acid?

- Methodology : The compound is synthesized via diazotization of 5-amino-2,4,6-triiodoisophthalic acid, followed by Sandmeyer-type cyanation. Key steps include:

- Dissolving the precursor in water with sodium hydroxide (pH 2.5) and cooling to 0°C.

- Adding sodium nitrite and adjusting pH to 2.0 with sulfuric acid for diazotization.

- Reacting with potassium cyanide and copper(I/II) salts at 30°C to introduce the cyano group.

- Yields range from 72% to 82% after recrystallization from ethanol .

- Critical Parameters : pH control during diazotization (≤2.5) and temperature maintenance (0–30°C) are crucial to avoid byproducts.

Q. How is the structural integrity of this compound validated experimentally?

- Techniques :

- X-ray crystallography reveals planar aromatic rings with –COOH and –CN groups twisted ~83–86° out of plane .

- FTIR and NMR confirm functional groups: sharp –CN stretching at ~2200 cm⁻¹ and iodine-induced deshielding in NMR .

Q. What is the role of this compound in X-ray contrast media formulations?

- Application : It serves as a non-ionic contrast agent backbone due to high iodine density (3 iodine atoms/molecule) and low toxicity compared to amidotrizoic acid derivatives.

- Formulation : Typically combined with excipients like sodium citrate or alkanolamines (e.g., ethanolamine) for intravenous stability .

- Safety Profile : In vivo studies show reduced convulsion rates at 500 mg iodine/kg vs. conventional agents (Table 2, ).

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound derivatives?

- Strategies :

- Catalyst Screening : Copper(I) chloride improves cyanation efficiency over copper(II) sulfate .

- Solvent Optimization : Ethanol/water mixtures enhance recrystallization purity (decomposition point >300°C) .

Q. What crystallographic insights explain the stability of this compound in solid-state formulations?

- Hydrogen-Bond Networks : The monohydrate form exhibits O–H⋯O, N–H⋯O, and O–H⋯N interactions, creating a 3D network resistant to thermal decomposition .

- Packing Analysis : Perpendicular molecular alignment minimizes π-π interactions, reducing lattice strain and enhancing stability .

Q. How do researchers evaluate the compound’s toxicity and biocompatibility for medical use?

- In Vivo Models : Rodent studies assess anomalous dosage behavior (e.g., convulsions) at 100–500 mg iodine/kg.

- Analytical Methods : HPLC monitors plasma clearance, while histopathology evaluates renal/hepatic effects .

- Contradictions : Despite low acute toxicity, long-term iodine retention in tissues requires further pharmacokinetic studies .

Q. What strategies are employed to derivatize this compound for enhanced imaging properties?

- Functionalization :

- Amide Formation : React with 1,3-dihydroxyisopropylamine to improve water solubility .

- Esterification : Diethyl esters increase lipophilicity for myelographic applications .

Q. How does the compound’s stability under physiological conditions impact contrast media design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。